molecular formula C9H19N3O2 B13184240 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea

1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea

Cat. No.: B13184240
M. Wt: 201.27 g/mol
InChI Key: OBVIJYMIYVJASC-UHFFFAOYSA-N
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Description

1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound with the molecular formula C₉H₁₉N₃O₂ It is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 3-hydroxypyrrolidine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine or urea derivatives.

Scientific Research Applications

1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)carbamate
  • 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)thiourea
  • 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)guanidine

Uniqueness

1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and a urea moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(3-hydroxypyrrolidin-3-yl)methyl]-3-propan-2-ylurea

InChI

InChI=1S/C9H19N3O2/c1-7(2)12-8(13)11-6-9(14)3-4-10-5-9/h7,10,14H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

OBVIJYMIYVJASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NCC1(CCNC1)O

Origin of Product

United States

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